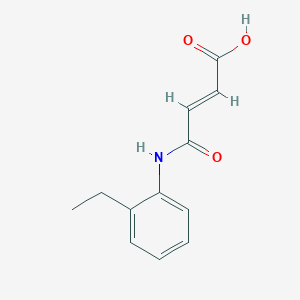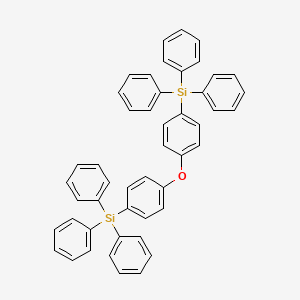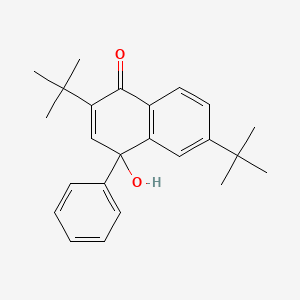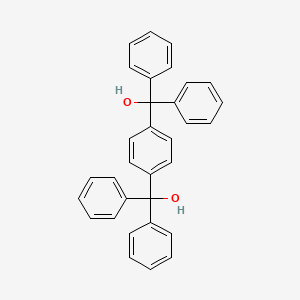![molecular formula C14H12Cl6O2 B11953722 (1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate CAS No. 74416-02-7](/img/structure/B11953722.png)
(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,8,9,10,11,11-Hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl)acetat ist eine komplexe organische Verbindung, die sich durch ihre einzigartige tetracyclische Struktur und ihre zahlreichen Chloratome auszeichnet. Diese Verbindung ist bekannt für ihre Stabilität und Reaktivität und ist daher ein interessantes Objekt in verschiedenen wissenschaftlichen Bereichen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (1,8,9,10,11,11-Hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl)acetat umfasst in der Regel mehrere Schritte, die von einfacheren organischen Molekülen ausgehen. Das Verfahren beinhaltet oft Chlorierungsreaktionen, um die Chloratome einzuführen, und Cyclisierungsreaktionen, um die tetracyclische Struktur zu bilden. Spezifische Reagenzien und Katalysatoren werden verwendet, um die Reaktionsbedingungen zu kontrollieren und das gewünschte Produkt zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann großtechnische Chlorierungs- und Cyclisierungsprozesse umfassen, bei denen spezielle Geräte eingesetzt werden, um Sicherheit und Effizienz zu gewährleisten. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, werden optimiert, um die Ausbeute und Reinheit zu maximieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(1,8,9,10,11,11-Hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl)acetat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu verschiedenen Produkten oxidiert werden, abhängig vom verwendeten Oxidationsmittel.
Reduktion: Reduktionsreaktionen können Chloratome entfernen oder die tetracyclische Struktur verändern.
Substitution: Chloratome können durch andere funktionelle Gruppen, wie Hydroxyl- oder Aminogruppen, substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Umwandlungen zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, variieren je nach Art und Bedingungen der jeweiligen Reaktion. Beispielsweise kann die Oxidation zu chlorierten Ketonen oder Alkoholen führen, während Substitutionsreaktionen eine große Bandbreite an funktionalisierten Derivaten erzeugen können.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (1,8,9,10,11,11-Hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl)acetat als Vorläufer zur Synthese anderer komplexer Moleküle verwendet. Seine einzigartige Struktur macht es zu einem wertvollen Zwischenprodukt in der organischen Synthese.
Biologie
Die Stabilität und Reaktivität der Verbindung machen sie nützlich für biologische Studien, insbesondere für das Verständnis der Wechselwirkungen zwischen chlorierten organischen Verbindungen und biologischen Systemen.
Medizin
Die Forschung in der Medizin erforscht die potenziellen therapeutischen Anwendungen dieser Verbindung, einschließlich ihrer Verwendung als Leitverbindung zur Entwicklung neuer Medikamente. Ihre Reaktivität ermöglicht die Modifikation ihrer Struktur, um die biologische Aktivität zu verbessern.
Industrie
In der Industrie wird (1,8,9,10,11,11-Hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl)acetat zur Herstellung von Spezialchemikalien und -materialien verwendet. Seine einzigartigen Eigenschaften machen es für Anwendungen in Beschichtungen, Klebstoffen und anderen fortschrittlichen Materialien geeignet.
Wirkmechanismus
Der Wirkmechanismus von (1,8,9,10,11,11-Hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl)acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Chloratome und die tetracyclische Struktur der Verbindung ermöglichen es ihr, an bestimmte Enzyme oder Rezeptoren zu binden und deren Aktivität zu modulieren. Diese Wechselwirkung kann zu verschiedenen biologischen Effekten führen, abhängig vom beteiligten Ziel und Pathway.
Wirkmechanismus
The mechanism of action of (1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate involves its interaction with specific molecular targets. The compound’s chlorine atoms and tetracyclic structure allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1,8,9,10,11,11-Hexachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-en
- 1,8,9,10,11,11-Hexachlorotetracyclo[6.2.1.13,6.02,7]dodeca-4,9-dien
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich (1,8,9,10,11,11-Hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl)acetat durch seine Acetat-funktionelle Gruppe aus, die ihm eine einzigartige Reaktivität und potenzielle Anwendungen verleiht. Das Vorhandensein mehrerer Chloratome erhöht auch seine Stabilität und Reaktivität, was es zu einer vielseitigen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen macht.
Eigenschaften
CAS-Nummer |
74416-02-7 |
|---|---|
Molekularformel |
C14H12Cl6O2 |
Molekulargewicht |
425.0 g/mol |
IUPAC-Name |
(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate |
InChI |
InChI=1S/C14H12Cl6O2/c1-4(21)22-7-3-5-2-6(7)9-8(5)12(17)10(15)11(16)13(9,18)14(12,19)20/h5-9H,2-3H2,1H3 |
InChI-Schlüssel |
DOSRQPWOVOSXQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CC2CC1C3C2C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


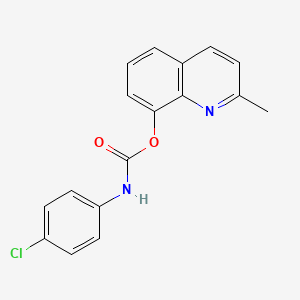

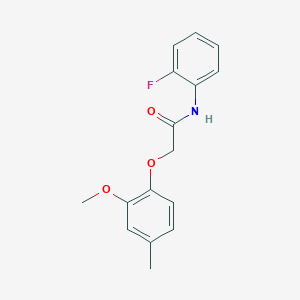
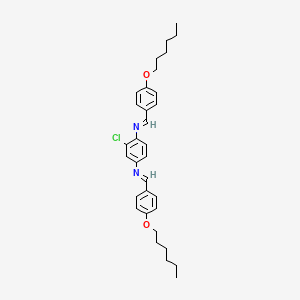
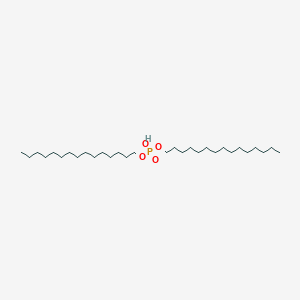
![3-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B11953676.png)

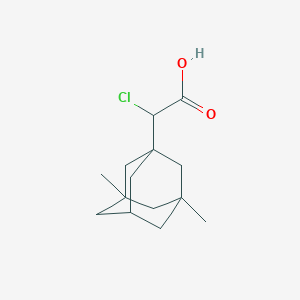
![3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione](/img/structure/B11953691.png)
